An In-depth Technical Guide to (3-((4-Fluorobenzyl)oxy)phenyl)boronic acid
An In-depth Technical Guide to (3-((4-Fluorobenzyl)oxy)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
(3-((4-Fluorobenzyl)oxy)phenyl)boronic acid , a specialized organoboron compound, serves as a critical building block in modern synthetic chemistry. Its unique structural features, combining a fluorinated benzyl ether moiety with a reactive boronic acid group, make it a valuable reagent in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental protocols and quantitative data relevant to its use in research and development.
Core Compound Data
| Property | Value |
| IUPAC Name | (3-((4-Fluorobenzyl)oxy)phenyl)boronic acid |
| CAS Number | 1072952-03-4 |
| Molecular Formula | C₁₃H₁₂BFO₃ |
| Molecular Weight | 246.04 g/mol |
| Appearance | Typically a white to off-white solid |
| Solubility | Soluble in many polar organic solvents |
Applications in Synthetic Chemistry
The primary utility of (3-((4-Fluorobenzyl)oxy)phenyl)boronic acid lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create biaryl and other complex molecular architectures.[1][2] The fluorobenzyl ether group can introduce desirable pharmacokinetic properties or act as a handle for further functionalization in drug discovery programs.[3][4] Boronic acids, in general, are valued for their stability, low toxicity, and versatile reactivity.[1][5]
Experimental Protocols
1. Synthesis of (3-((4-Fluorobenzyl)oxy)phenyl)boronic acid
The synthesis of arylboronic acids commonly proceeds via the reaction of a Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis.[1][6]
Reaction Scheme:
Detailed Protocol (Adapted from similar syntheses[7][8]):
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Step 1: Etherification: To a solution of 3-bromophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 eq). Stir the mixture at room temperature and add 4-fluorobenzyl bromide (1.1 eq). Heat the reaction mixture to 60-80 °C and monitor by TLC until the starting material is consumed. After cooling, filter the solid and concentrate the filtrate. Purify the crude product (1-bromo-3-((4-fluorobenzyl)oxy)benzene) by column chromatography.
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Step 2: Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert argon atmosphere, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromo-3-((4-fluorobenzyl)oxy)benzene (1.0 eq) in anhydrous THF via a dropping funnel to maintain a gentle reflux. After the addition is complete, continue to stir the mixture for 1-2 hours until the magnesium is consumed.
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Step 3: Borylation: Cool the freshly prepared Grignard reagent to -78 °C in a dry ice/acetone bath. Slowly add trimethyl borate (1.5 eq) while maintaining the low temperature. After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.
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Step 4: Hydrolysis and Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous HCl (e.g., 2 M) until the solution is acidic. Stir vigorously for 1-2 hours. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield (3-((4-Fluorobenzyl)oxy)phenyl)boronic acid.
2. Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a general procedure for the coupling of (3-((4-Fluorobenzyl)oxy)phenyl)boronic acid with an aryl halide.
Reaction Scheme:
Detailed Protocol (General Procedure[9]):
-
Reaction Setup: In a Schlenk flask, combine (3-((4-Fluorobenzyl)oxy)phenyl)boronic acid (1.2 eq), the aryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
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Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.
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Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
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Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biaryl product.
Quantitative Data
The following table presents representative data for Suzuki-Miyaura cross-coupling reactions involving arylboronic acids. Actual yields for reactions with (3-((4-Fluorobenzyl)oxy)phenyl)boronic acid may vary depending on the specific substrates and reaction conditions.
| Aryl Halide Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85-95 |
| 1-Iodo-4-nitrobenzene | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 90-98 |
| 2-Chloropyridine | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | Cs₂CO₃ | t-Amyl alcohol | 110 | 16 | 75-90 |
Visualizations
Below are diagrams illustrating key workflows and concepts related to (3-((4-Fluorobenzyl)oxy)phenyl)boronic acid.
Caption: Synthesis of (3-((4-Fluorobenzyl)oxy)phenyl)boronic acid.
Caption: Generalized Suzuki-Miyaura cross-coupling cycle.
References
- 1. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. sites.pitt.edu [sites.pitt.edu]
- 9. tcichemicals.com [tcichemicals.com]
